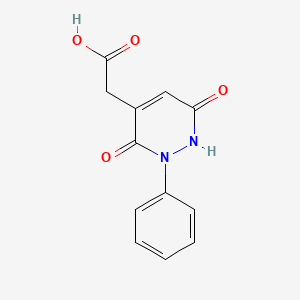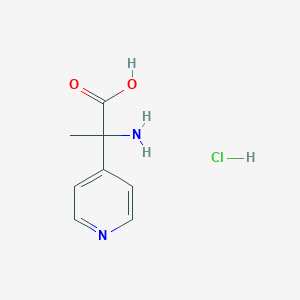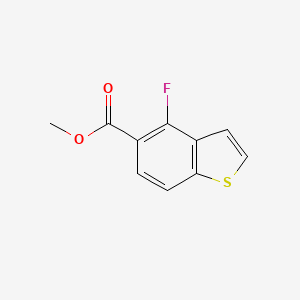
3-Ethyl-1-methyl-6-nitroindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-methyl-6-nitroindolin-2-one is a synthetic compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitro group at the 6th position and the ethyl and methyl groups at the 3rd and 1st positions, respectively, contribute to the unique chemical properties of this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-6-nitroindolin-2-one typically involves the following steps:
Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions. For instance, the methyl group can be added using methyl iodide in the presence of a base like potassium carbonate.
Cyclization: The final step involves cyclization to form the indolin-2-one core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products.
化学反応の分析
Types of Reactions
3-Ethyl-1-methyl-6-nitroindolin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Reduction: 3-Ethyl-1-methyl-6-aminoindolin-2-one.
Substitution: 3-Ethyl-1-methyl-6-substituted-indolin-2-one (depending on the nucleophile used).
Oxidation: Corresponding carboxylic acids or aldehydes.
科学的研究の応用
3-Ethyl-1-methyl-6-nitroindolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 3-Ethyl-1-methyl-6-nitroindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
3-Methyl-1-ethyl-6-nitroindolin-2-one: Similar structure but with different positioning of the ethyl and methyl groups.
3-Ethyl-1-methyl-5-nitroindolin-2-one: Nitro group at the 5th position instead of the 6th.
3-Ethyl-1-methyl-6-aminoindolin-2-one: Amino group instead of the nitro group.
Uniqueness
3-Ethyl-1-methyl-6-nitroindolin-2-one is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the nitro group at the 6th position, in particular, can significantly affect its electron distribution and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
3-ethyl-1-methyl-6-nitro-3H-indol-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-3-8-9-5-4-7(13(15)16)6-10(9)12(2)11(8)14/h4-6,8H,3H2,1-2H3 |
InChIキー |
QRAZRNZJGLOBKO-UHFFFAOYSA-N |
正規SMILES |
CCC1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


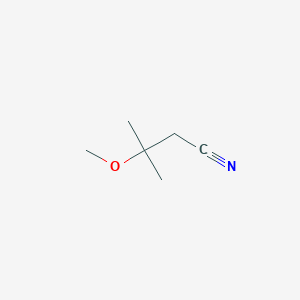
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
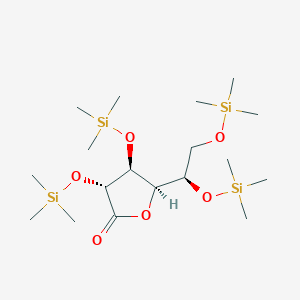
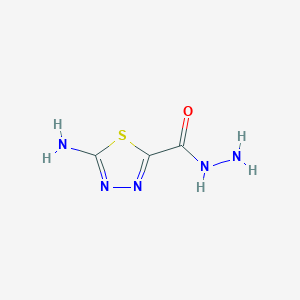



![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)
